(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide
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Overview
Description
(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Mechanism of Action
Target of Action
The primary target of the compound (E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide, also known as (2E)-N-(1,3-benzothiazol-6-yl)-3-(2-chlorophenyl)prop-2-enamide, is cysteine . Cysteine plays a key role in all life forms .
Mode of Action
The compound interacts with cysteine in a unique way. The compound itself essentially emits no fluorescence, but when it interacts with cysteine, it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) . This indicates a strong interaction between the compound and cysteine .
Biochemical Pathways
The compound affects the biochemical pathways involving cysteine. As a fluorescent probe, it can be used for highly sensitive and selective imaging of cysteine in vitro and in vivo . This suggests that the compound may affect the pathways where cysteine plays a crucial role.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve its interaction with cysteine. The compound’s fluorescence enhancement in the presence of cysteine can be used for imaging cysteine in HepG2 cells and zebrafish .
Biochemical Analysis
Biochemical Properties
The compound (E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide has been found to interact with certain biomolecules. For instance, a study reported that a benzo[d]thiazole-based fluorescent probe was developed for selectively sensing cysteine over other analytes. This suggests that this compound might have similar interactions with cysteine or other sulfur-containing biomolecules.
Cellular Effects
The aforementioned study demonstrated that a similar compound was successfully used for imaging cysteine in HepG2 cells and zebrafish, suggesting potential cellular effects of this compound.
Molecular Mechanism
Based on its structural similarity to other benzo[d]thiazole compounds, it may interact with biomolecules through non-covalent interactions such as hydrogen bonding, π-π stacking, or van der Waals forces .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide typically involves the condensation of benzo[d]thiazole derivatives with 2-chlorophenylacrylamide. The reaction is usually carried out under mild conditions, using a suitable base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: A fluorescent probe for sensing cysteine.
2,14-bis(benzo[d]thiazol-2-yl)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine: A corrosion inhibitor.
Uniqueness
(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide is unique due to its specific structural features and the combination of the benzo[d]thiazole and 2-chlorophenylacrylamide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-6-yl)-3-(2-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-13-4-2-1-3-11(13)5-8-16(20)19-12-6-7-14-15(9-12)21-10-18-14/h1-10H,(H,19,20)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSQLNNFOWCHEO-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC3=C(C=C2)N=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)N=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.